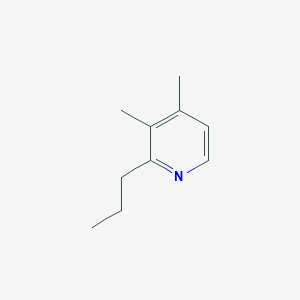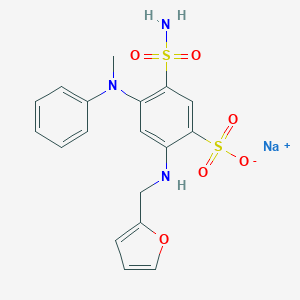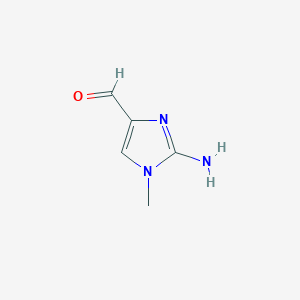
2-Heptenenitrile, 6-oxo-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-2-heptenenitrile is an organic compound with the molecular formula C7H9NO It is a nitrile derivative characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-heptenenitrile can be achieved through several methods. One common approach involves the reaction of 2-heptenenitrile with an oxidizing agent to introduce the ketone functionality. The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure selective oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-2-heptenenitrile may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-heptenenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxoheptanoic acid.
Reduction: Formation of 6-amino-2-heptene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-2-heptenenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Oxo-2-heptenenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Heptenenitrile: Lacks the ketone functionality, making it less reactive in certain oxidation reactions.
6-Oxoheptanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
6-Amino-2-heptene: Formed by the reduction of 6-Oxo-2-heptenenitrile, with an amine group instead of a nitrile group.
Uniqueness
6-Oxo-2-heptenenitrile is unique due to the presence of both nitrile and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
120113-88-4 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(E)-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h2,4H,3,5H2,1H3/b4-2+ |
InChI Key |
XSSNSXZCUQJHFI-DUXPYHPUSA-N |
SMILES |
CC(=O)CCC=CC#N |
Isomeric SMILES |
CC(=O)CC/C=C/C#N |
Canonical SMILES |
CC(=O)CCC=CC#N |
Synonyms |
2-Heptenenitrile, 6-oxo-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)

